molecular formula C25H33NO4 B14801534 Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate

Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate

Cat. No.: B14801534
M. Wt: 411.5 g/mol
InChI Key: YEEQCSWKLWDMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dibenzo[b,e]oxepin core, which is a tricyclic structure, and a tert-butyl ester group. The presence of the dimethylamino propyl side chain further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate typically involves multiple steps, starting from the basic dibenzo[b,e]oxepin structure. One common method involves the reaction of dibenzo[b,e]oxepin-11-one with a suitable alkylating agent to introduce the dimethylamino propyl group. This is followed by esterification with tert-butyl acetate under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate specific reaction steps .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the oxepin ring, potentially converting it into a more saturated structure.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound has been studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound has shown promise as an anti-cancer agent, particularly in the treatment of triple-negative breast cancer. Its mechanism of action involves the inhibition of specific enzymes involved in DNA repair.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate involves its interaction with specific molecular targets. In the context of cancer treatment, the compound inhibits the enzyme poly (ADP-ribose) polymerase-1 (PARP1), which is involved in DNA repair. By inhibiting PARP1, the compound induces the accumulation of DNA damage, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Olopatadine: A similar compound with a dibenzo[b,e]oxepin core, used as an antihistamine.

    Doxepin: Another dibenzo[b,e]oxepin derivative, used as an antidepressant.

    Carbamazepine: A tricyclic compound with similar structural features, used as an anticonvulsant.

Uniqueness

Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its potential as a PARP1 inhibitor and its applications in cancer treatment highlight its significance in scientific research.

Properties

IUPAC Name

tert-butyl 2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO4/c1-24(2,3)30-23(27)16-18-11-12-22-21(15-18)25(28,13-8-14-26(4)5)20-10-7-6-9-19(20)17-29-22/h6-7,9-12,15,28H,8,13-14,16-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEQCSWKLWDMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2(CCCN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.